![molecular formula C3H9N3 B1216733 N-Ethylguanidine CAS No. 503-69-5](/img/structure/B1216733.png)
N-Ethylguanidine
Overview
Description
Synthesis Analysis
The synthesis of N-Ethylguanidine and its derivatives involves multiple strategies, including the reaction of ethyl 2-acyl-3-ferrocenylacrylates with guanidine and 1,1-dimethylguanidine to furnish ethyl 2-amino-6-ferrocenyl-4-methyl(aryl)-1,6-dihydropyrimidine-5-carboxylates. Their oxidative dehydrogenation results in the corresponding ethyl 2-amino-6-ferrocenyl-4-methyl(aryl)pyrimidine-5-carboxylates, showcasing a method for creating complex guanidine derivatives with potential biological specificity (Klimova et al., 2012).
Molecular Structure Analysis
Investigations into the crystal structures of N,N'-diphenylguanidine and its N-methylated derivatives have revealed insights into the conformational properties of these molecules. The study highlights how the molecular chirality and conformational preferences of diphenylguanidines are related to those of aromatic anilides, providing a basis for understanding the structural aspects of this compound derivatives (Tanatani et al., 1998).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including the formation of water-soluble oligomers with multilayered aromatic structures, highlighting its reactivity and potential for creating complex chemical structures. This reactivity is crucial for synthesizing compounds with specific physical and chemical properties (Tanatani et al., 1998).
Physical Properties Analysis
While specific studies directly addressing the physical properties of this compound were not identified in the current research literature, the physical properties of guanidine derivatives typically include solubility in water and organic solvents, which are essential for their application in various chemical syntheses and biological studies.
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as their ability to form complex structures and react with various substrates, are highlighted in the synthesis and structural analysis of these compounds. These properties are foundational to their application in medicinal chemistry and the synthesis of pharmacologically active compounds (Klimova et al., 2012).
Scientific Research Applications
DNA Damage and Drug Efficacy
- N-Ethylguanidine derivatives have been explored in scientific research for various applications. One study investigates the damage caused by aminoguanidine (AG) to supercoiled plasmid DNA in the presence of the transition metal Fe+3, highlighting its potential risk in clinical use for diabetes prophylaxis (Suji & Sivakami, 2006).
Transport Behavior in Polyamine Conjugates
- The impact of N-ethylation on the transport behavior of polyamine conjugates is another area of interest. A study evaluated N-ethylated N-arylmethyl polyamine conjugates for their ability to target the polyamine transporter (PAT), revealing significant insights into the influence of N-ethylation on PAT selectivity (Kaur et al., 2008).
Role in Gastric Carcinogenesis
- The role of N-methyl-N-nitro-N-nitrosoguanidine (NG) in gastric carcinogenesis has been explored, particularly its effect on gastric intraluminal prostaglandin release and gastric mucosal damage. This research contributes to understanding the early phases of gastric carcinogenesis (Materia et al., 2004).
Imaging Techniques in Alzheimer’s Disease
- In Alzheimer's disease research, specific guanidine derivatives have been used in imaging techniques. A study used a hydrophobic radiofluorinated derivative of guanidine in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients (Shoghi-Jadid et al., 2002).
Immunotherapy in Brain Tumors
- In oncology, derivatives of guanidine have been used in developing immunotherapy strategies. For instance, a study demonstrated that immunization with cells treated with N-methyl-N′-nitro-N-nitrosoguanidine can induce rejection of weakly immunogenic intracerebral brain tumors, suggesting a potential immunotherapy approach against malignant human brain tumors (Siesjö et al., 2005).
Environmental Science Applications
- In environmental science, a study focused on the aerobic mineralization of nitroguanidine by a specific strain of Variovorax isolated from soil, demonstrating potential for microbial remediation of nitroguanidine in soil environments (Perreault et al., 2012).
Crystal Structure Analysis
- Crystal structure analysis of compounds like guanethidine monosulfate, which contains an ethylguanidine group, has provided insights into the molecular arrangement and properties of such compounds (Tanaka et al., 2005).
Safety and Hazards
N-Ethylguanidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
Mechanism of Action
Target of Action
N-Ethylguanidine, also known as 1-Ethylguanidine, is a guanidine derivative . Guanidines are compounds containing a guanidine moiety, with the general structure (R1R2N)(R3R4N)C=N-R5 . The primary targets of guanidine derivatives are often post-ganglionic adrenergic nerves . These nerves play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary functions.
Mode of Action
Guanidine derivatives, such as this compound, act by inhibiting selectively transmission in post-ganglionic adrenergic nerves . They are believed to act mainly by preventing the release of norepinephrine at nerve endings and cause depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues . This inhibition of norepinephrine release can lead to various physiological changes, depending on the specific location and function of the affected nerves.
properties
IUPAC Name |
2-ethylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-2-6-3(4)5/h2H2,1H3,(H4,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWLVUBYGUZFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19341-54-9 (hydrochloride), 3482-86-8 (sulfate[2:1]) | |
Record name | N-Ethylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10198306 | |
Record name | N-Ethylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
503-69-5 | |
Record name | N-Ethylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.